N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide

Description

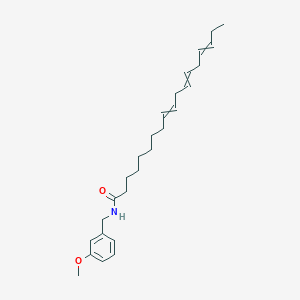

N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide (CAS: 383715-23-9) is a macamide derivative characterized by a methoxy-substituted benzyl group attached to a polyunsaturated fatty acid (PUFA) backbone. Its molecular formula is C₂₆H₃₉NO₂, with a molecular weight of 397.6 g/mol . Structurally, it contains three cis double bonds at positions 9, 12, and 15 (9Z,12Z,15Z) in the octadecatrienoic acid chain, which is amidated to a 3-methoxybenzyl group. This compound is primarily studied in the context of natural product chemistry, particularly in Lepidium meyenii (Maca), where it is classified as a bioactive macamide .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHCEDYSKNATME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide typically involves the reaction of 3-methoxybenzylamine with linolenic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

The process would involve the optimization of reaction conditions to maximize yield and purity, as well as the use of large-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide undergoes various chemical reactions, including:

Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Oxidation: Epoxides, diols, and hydroxylated derivatives.

Reduction: Saturated amides.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of N-alkylamides.

Biology: Investigated for its effects on the endocannabinoid system, particularly its binding affinity for cannabinoid receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Mechanism of Action

N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide exerts its effects primarily through interaction with the endocannabinoid system. It binds to cannabinoid receptors, particularly CB1, and modulates their activity. This interaction can lead to various physiological effects, including modulation of pain, inflammation, and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Macamide Family

N-Benzyl-9Z,12Z,15Z-octadecatrienamide (CAS: 883715-18-2)

- Structure : Differs by the absence of a methoxy group on the benzyl ring (R=H vs. R=OMe) .

- Molecular Weight : 367.57 g/mol (vs. 397.6 g/mol for the methoxy analog) .

- Biological Relevance : Both compounds are macamides isolated from Maca, but the methoxy substitution in the target compound may enhance lipophilicity and receptor-binding affinity due to increased electron-donating effects .

Ethyl(9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Fatty Acid Backbone Analogs

α-Linolenic Acid (ALA; 9Z,12Z,15Z-octadeca-9,12,15-trienoic acid)

- Structure: Free carboxylic acid form of the trienoic chain in the target compound.

- Molecular Weight : 278.43 g/mol (vs. 397.6 g/mol for the amide) .

- Bioactivity : ALA is a dietary omega-3 fatty acid with anti-inflammatory properties, whereas the amide form may exhibit enhanced membrane permeability and prolonged activity due to resistance to β-oxidation .

Punicic Acid (9Z,11E,13Z-octadeca-9,11,13-trienoic acid)

- Structure: Conjugated double bonds (9Z,11E,13Z) vs. non-conjugated in ALA and the target compound.

- Impact on Digestibility: Conjugated trienes in punicic acid are hydrolyzed more slowly by pancreatic lipase than non-conjugated trienes, suggesting that the target compound’s non-conjugated structure may facilitate faster enzymatic processing .

(9Z,12Z,15Z)-N-Benzyloctadeca-9,12,15-trienamide

- Structure : Lacks the methoxy group but retains the benzylamide core.

Comparative Data Table

Key Research Findings

Bioactivity Differences: The methoxy substitution in N-3-Methoxybenzyl9Z,12Z,15Z-octadecatrienamide may confer superior bioactivity compared to its non-methoxy analog, as seen in macamides’ roles in energy metabolism and neuroprotection .

Conjugation Effects: Non-conjugated trienes (as in the target compound and ALA) are more readily metabolized than conjugated forms (e.g., punicic acid), influencing their therapeutic applications .

Biological Activity

N-3-Methoxybenzyl-9Z,12Z,15Z-octadeca-9,12,15-trienamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Structure

- Molecular Formula : C26H39NO2

- Molecular Weight : 397.5934 g/mol

- Stereochemistry : Achiral with three E/Z centers

The compound features a long carbon chain characteristic of fatty acids, with multiple double bonds contributing to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of trienoic acids, including N-3-Methoxybenzyl-9Z,12Z,15Z-octadeca-9,12,15-trienamide. These compounds have shown moderate cytotoxic activities against various tumor cell lines:

- Cell Lines Tested :

- Jurkat (T-cell leukemia)

- K562 (chronic myelogenous leukemia)

- U937 (histiocytic lymphoma)

- HL60 (promyelocytic leukemia)

- HeLa (cervical cancer)

- Topoisomerase Inhibition : The compound has been shown to inhibit human topoisomerase I (hTop1), an enzyme critical for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and promotes apoptosis in cancer cells .

- Mitochondrial Pathway Activation : The apoptosis mechanism induced by N-3-Methoxybenzyl-9Z,12Z,15Z-octadeca-9,12,15-trienamide appears to be linked to mitochondrial pathways. Studies indicate that the compound activates signaling pathways that lead to cell death through mitochondrial dysfunction .

Selectivity Index

The selectivity index (SI) for the therapeutic action of this compound against tumor cells compared to normal cells is notably high. For instance:

| Cell Line | SI Value |

|---|---|

| Jurkat | 4–9 |

| K562 | 4–9 |

| U937 | 4–9 |

| HL60 | 4–9 |

| Hek293 | Lower |

This indicates a promising therapeutic window where the compound is more effective against cancer cells than normal fibroblasts or human embryonic kidney cells .

Study on Cytotoxic Effects

In a study assessing the cytotoxicity of various trienoic acids, N-3-Methoxybenzyl-9Z,12Z,15Z-octadeca-9,12,15-trienamide was found to induce apoptosis in Jurkat cells at concentrations comparable to established chemotherapeutics like camptothecin and etoposide. The highest observed apoptosis rate was approximately 71.41% at a concentration of 0.2 µM .

Comparative Analysis with Other Compounds

A comparative analysis showed that N-3-Methoxybenzyl-9Z,12Z,15Z-octadeca-9,12,15-trienamide exhibited higher cytotoxicity than other synthesized trienoic acids. For example:

| Compound | Cytotoxicity (%) at 0.2 µM |

|---|---|

| N-3-Methoxybenzyl Trienamide | 71.41 |

| Camptothecin | 65.00 |

| Etoposide | 60.00 |

This data underscores the potential of this compound as a viable candidate for further development in cancer therapeutics .

Q & A

Q. How can the structural identity of N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide be confirmed experimentally?

- Methodological Answer: Use NMR spectroscopy (¹H and ¹³C) to confirm the presence of the 3-methoxybenzyl group and the trienamide backbone. Compare chemical shifts with analogs like ethyl(9Z,12Z,15Z)-octadeca-9,12,15-trienoate (δH 0.88–2.77 ppm for aliphatic protons; δC 172–174 ppm for carbonyl groups) . High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., C₂₅H₃₅NO₂). For stereochemical confirmation, NOESY or ROESY experiments are critical to verify the Z-configuration of double bonds .

Q. What synthetic strategies are effective for producing N-3-Methoxybenzyl9Z,12Z,15Z-octadeca-9,12,15-trienamide?

- Methodological Answer: Acylation of 3-methoxybenzylamine with (9Z,12Z,15Z)-octadeca-9,12,15-trienoyl chloride under Schotten-Baumann conditions is a standard approach. Use dry CH₂Cl₂ as solvent, triethylamine (Et₃N) as base, and monitor reaction progress via TLC (hexane:ethyl acetate = 4:1). Purify via flash chromatography (silica gel, gradient elution) . Alternative methods include enzymatic coupling or microwave-assisted synthesis for improved yield and regioselectivity.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer: Stability studies should assess oxidation susceptibility due to conjugated double bonds. Store at –20°C under inert gas (N₂/Ar) in amber vials. Monitor degradation via HPLC-UV (λ = 210–230 nm) or GC-MS. Compare with analogs like α-linolenic acid, which degrades rapidly at room temperature . Antioxidants (e.g., BHT) or lipid-friendly matrices (e.g., cyclodextrin inclusion complexes) may enhance stability .

Advanced Research Questions

Q. What experimental designs are optimal for studying the interaction of this compound with lipid membranes or receptors?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to lipid bilayers or receptors (e.g., cannabinoid receptors CB1/CB2, given structural similarity to endocannabinoids like α-linolenoyl ethanolamide ). Molecular dynamics simulations (e.g., CHARMM/GROMACS) can model membrane insertion dynamics. Validate with fluorescence anisotropy or confocal microscopy using labeled analogs .

Q. How can contradictory data on bioactivity (e.g., anti-inflammatory vs. pro-oxidant effects) be resolved?

- Methodological Answer: Conduct dose-response studies in in vitro models (e.g., RAW264.7 macrophages) to identify concentration thresholds. Use metabolomics (LC-MS/MS) to track downstream lipid mediators (e.g., 9-HOTrE, 9-oxoOTrE) linked to pro-/anti-inflammatory pathways . Compare results across cell lines and species (e.g., human vs. murine) to address interspecies variability .

Q. What computational tools are suitable for predicting metabolic pathways of this compound?

- Methodological Answer: Use in silico platforms like BioTransformer or GLORYx to predict phase I/II metabolism. Focus on ω-3/ω-6 oxidation pathways (e.g., CYP450-mediated epoxidation or lipoxygenase-derived hydroperoxides like 9(S)-HPOT ). Validate predictions with in vitro hepatic microsomal assays and UPLC-QTOF-MS metabolite profiling .

Q. How can isotopic labeling aid in tracing the compound’s distribution in biological systems?

- Methodological Answer: Synthesize deuterated or ¹³C-labeled analogs (e.g., via catalytic deuteration of double bonds or ¹³C-enriched acyl chloride precursors). Use accelerator mass spectrometry (AMS) or matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) for spatial tracking in tissues. Compare biodistribution profiles with structurally related compounds like N-benzyl-octadecatrienamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.